molecular formula C8H14O3 B8032359 (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL

Cat. No.: B8032359
M. Wt: 158.19 g/mol
InChI Key: YTCZVYAMZNGATP-HWKANZROSA-N
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Description

(1E)-3-(Oxan-2-yloxy)prop-1-en-1-ol is an enol ether derivative characterized by a trans-configured propenol backbone (1E stereochemistry) and a tetrahydropyran (oxane) ring substituent at the third carbon. Its structure combines a reactive α,β-unsaturated alcohol moiety with the steric and electronic effects of the oxane group. Key features include:

  • Molecular Formula: C₈H₁₂O₃
  • Functional Groups: Enol ether (C=O-C), secondary alcohol (-OH).
  • Synthetic Relevance: Likely synthesized via nucleophilic substitution or coupling reactions involving oxane derivatives and propenol precursors.
  • Applications: Potential intermediate in pharmaceuticals or agrochemicals due to its dual reactivity (enol ether for cycloadditions; alcohol for derivatization).

Properties

IUPAC Name

(E)-3-(oxan-2-yloxy)prop-1-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-3-7-11-8-4-1-2-6-10-8/h3,5,8-9H,1-2,4,6-7H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCZVYAMZNGATP-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)OC/C=C/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL typically involves the reaction of oxane derivatives with propen-1-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the enol group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL involves its interaction with specific molecular targets. The enol group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physical Property Comparison
Compound Molecular Formula Functional Groups Boiling Point (°C, estimated) Solubility (Polarity) Stability Notes
(1E)-3-(Oxan-2-yloxy)prop-1-en-1-ol C₈H₁₂O₃ Enol ether, secondary alcohol 180–200* Moderate (polar) Acid-sensitive; prone to hydrolysis
(E)-Prop-1-en-1-ol (3b) C₃H₆O α,β-unsaturated alcohol 97–100 High (polar) Highly reactive; oxidizes readily
3-(5-Hydroxy-3-methylisoxazolidin-2-yl)phenylprop-1-en-1-ol C₁₃H₁₅NO₃ Enol ether, isoxazolidine, alcohol N/A (yellow oil) Low (non-polar) Stable under inert conditions
Propylene glycol (PG) C₃H₈O₂ Diol 188 Very high (polar) Thermally stable; hygroscopic

*Estimated via group contribution methods.

Key Observations:

Reactivity: The oxane group in this compound likely reduces electrophilicity at the double bond compared to simpler enols like (E)-prop-1-en-1-ol (3b), which readily undergoes oxidation or dimerization .

Solubility : The oxane ring introduces moderate hydrophobicity, contrasting with highly polar analogues like propylene glycol.

Thermal Stability: Enol ethers are generally acid-labile; hydrolysis would yield oxane and propenol derivatives, analogous to thermal degradation pathways observed in e-cigarette liquids .

Reactivity and Functional Group Analysis

Table 2: Reactivity in Selected Conditions
Compound Acidic Hydrolysis Oxidative Stability Nucleophilic Addition (e.g., Michael acceptors)
This compound High (enol ether cleavage) Moderate Low (steric hindrance from oxane)
(E)-Prop-1-en-1-ol (3b) N/A Low (forms peroxides) High (unhindered double bond)
Propylene glycol Resistant High N/A
Research Findings:
  • Lumping Strategy: Compounds like this compound could be grouped with other enol ethers in reaction models due to shared hydrolysis pathways, reducing computational complexity .
  • QSPR Models: Structural similarity to propenol derivatives allows predictive modeling of chromatographic retention indices (R² > 0.9 in constrained datasets) .
  • DFT Insights : Exact-exchange functionals (e.g., Becke’s hybrid method ) and Lee-Yang-Parr correlation could predict thermochemical properties (e.g., bond dissociation energies) with <3 kcal/mol error.

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